5-Ethyl-[1,1'-biphenyl]-2-amine
Description
5-Ethyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring an ethyl substituent at the 5-position of the aromatic ring and an amine group at the 2-position. A plausible route involves coupling 2-bromo-4-ethylphenylamine with phenylboronic acid under optimized conditions, yielding the target compound . Its molecular formula is inferred as C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-ethyl-2-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChI Key |
RENVNTJVACYRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-Ethyl-[1,1'-biphenyl]-2-amine, highlighting differences in substituents, synthetic yields, and physicochemical properties:
Key Comparisons :
Synthetic Efficiency :
- Ethyl derivatives are expected to exhibit yields comparable to methyl analogs (53–70%) due to moderate steric effects . Methoxy derivatives (e.g., S1m) show higher yields (76%), likely due to enhanced boronic acid reactivity .
Electronic Effects: Electron-donating groups (ethyl, methyl, methoxy) increase amine basicity compared to electron-withdrawing substituents (nitro, trifluoromethyl).
Lipophilicity and Solubility :
- Ethyl and tert-butyl groups enhance hydrophobicity, making these compounds less water-soluble than methoxy or nitro derivatives. The trifluoromethyl group () combines lipophilicity with strong electronegativity, influencing receptor binding in medicinal chemistry .
Steric Considerations :
- The tert-butyl group in S1p introduces significant steric hindrance, which may restrict conformational flexibility. In contrast, the ethyl group balances moderate bulk with synthetic accessibility .
Biological Relevance :
- Methoxy and trifluoromethyl derivatives are prevalent in drug discovery (e.g., neurokinin-1 receptor antagonists in ). Ethyl-substituted analogs may offer intermediate pharmacokinetic properties between methyl and tert-butyl variants .
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